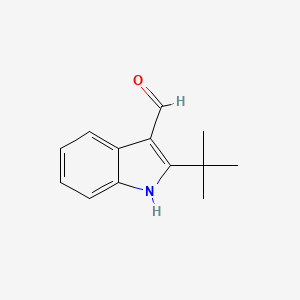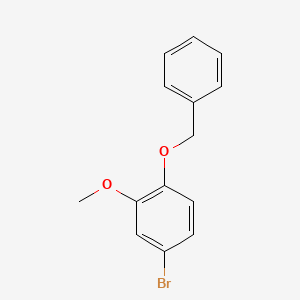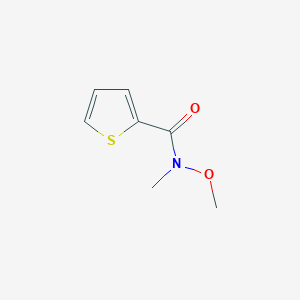
2-tert-butyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
“2-tert-butyl-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 29957-81-1 . It has a molecular weight of 201.27 and its molecular formula is C13H15NO .
Molecular Structure Analysis
The molecular structure of “2-tert-butyl-1H-indole-3-carbaldehyde” consists of 13 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact structure would require more detailed information or a structural diagram which I’m unable to provide.Chemical Reactions Analysis
Indole derivatives, such as “2-tert-butyl-1H-indole-3-carbaldehyde”, are known to be involved in multicomponent reactions (MCRs) . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
“2-tert-butyl-1H-indole-3-carbaldehyde” is a solid at ambient temperature . It has a boiling point of 224 degrees . More specific physical and chemical properties would require additional information.Applications De Recherche Scientifique
Synthesis of Alkaloid Derivatives
“2-tert-butyl-1H-indole-3-carbaldehyde” is a key precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These compounds are significant due to their presence in natural products and drugs, playing a crucial role in cell biology.
Anticancer Applications
Indole derivatives, including those synthesized from “2-tert-butyl-1H-indole-3-carbaldehyde”, have shown promise as biologically active compounds for treating cancer cells . Their ability to interfere with cancer cell proliferation makes them valuable in oncological research.
Antimicrobial Properties
The indole core of “2-tert-butyl-1H-indole-3-carbaldehyde” can be modified to create compounds with antimicrobial properties . This application is particularly relevant in the development of new antibiotics and antifungal agents.
Treatment of Disorders
Research indicates that indole derivatives can be used to treat various disorders in the human body . This includes neurological disorders, where modulation of neurotransmitter systems is required.
Synthesis of Natural Product Analogues
The compound serves as a starting material for the synthesis of natural product analogues, such as Indiacen A and Indiacen B . These analogues have potential applications in drug discovery and development.
Biological Activity Evaluation
“2-tert-butyl-1H-indole-3-carbaldehyde” derivatives are evaluated for a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic activities . This broad spectrum of biological evaluation is crucial for identifying potential therapeutic uses.
Design of Novel Anticancer Agents
The compound is used in the design and synthesis of novel anticancer agents, contributing to the development of targeted cancer therapies .
Biological Evaluation of Anticancer Agents
Derivatives of “2-tert-butyl-1H-indole-3-carbaldehyde” are subjected to biological evaluation to assess their efficacy as anticancer agents . This step is vital in the preclinical development of new drugs.
Safety and Hazards
Orientations Futures
Indole derivatives, such as “2-tert-butyl-1H-indole-3-carbaldehyde”, have attracted increasing attention in recent years due to their biological activity and their role in the synthesis of active molecules . Future research may focus on exploring novel methods of synthesis and further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mécanisme D'action
Target of Action
2-tert-butyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with a variety of biological targets . Indole derivatives have been found in many important synthetic drug molecules and have shown high affinity to multiple receptors . These compounds play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives, including 2-tert-butyl-1H-indole-3-carbaldehyde, can affect various biochemical pathways. They have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-tert-butyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-8,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBWAYDAIZSXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375445 | |
| Record name | 2-tert-butyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1H-indole-3-carbaldehyde | |
CAS RN |
29957-81-1 | |
| Record name | 2-tert-butyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butyl)-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)












